N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine derivative featuring:
- A 4-methylphenyl group at the N-terminal position.
- A 6-oxo group on the pyridazine ring.
- A carbamoylmethyl substituent at position 1, further modified with a (oxolan-2-yl)methyl (tetrahydrofuran-derived) moiety.
The tetrahydrofuran-linked carbamoyl group likely enhances solubility and bioavailability compared to simpler alkyl substituents .
Properties
IUPAC Name |
N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-4-6-14(7-5-13)21-19(26)16-8-9-18(25)23(22-16)12-17(24)20-11-15-3-2-10-27-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,24)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELIGYXUDRFDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the tetrahydrofuran moiety and the carboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of dihydropyridazine derivatives, characterized by a complex molecular structure that includes a pyridazine ring and various functional groups. The presence of the oxolan moiety and the carbamoyl group suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar compounds within the dihydropyridazine class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with structural similarities to N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide demonstrated percent growth inhibitions (PGIs) exceeding 70% against aggressive tumors such as OVCAR-8 and SNB-19 .
In Vitro Studies
In vitro studies have been conducted to evaluate the pharmacokinetic properties of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest favorable solubility and permeability characteristics, which are critical for oral bioavailability .
In Vivo Studies
Preliminary in vivo studies indicate that compounds with similar structures exhibit significant antitumor activity in animal models. These studies are crucial for understanding the therapeutic window and potential side effects before proceeding to clinical trials.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Clinical Trials : A recent trial investigated a structurally related compound's effectiveness against solid tumors, demonstrating promising results with manageable toxicity profiles.
- Comparative Analysis : Comparative studies showed that derivatives with modifications at specific positions on the pyridazine ring exhibited enhanced activity against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in various biological effects.
Comparison with Similar Compounds
Core Structural Analog: N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Key Differences :
Functional Implications :
- The 4-methylphenyl group in the target compound may improve metabolic stability compared to the methoxy analog, as methyl groups are less prone to oxidative metabolism than methoxy groups .
- The tetrahydrofuran-carbamoyl side chain likely enhances binding affinity to targets requiring hydrophobic and hydrogen-bonding interactions (e.g., enzyme active sites).
Comparison with Triazine Derivatives
- Electron-rich aromatic systems : Both pyridazine and triazine cores participate in π-π stacking interactions.
- Substituent diversity: The triazine derivative in includes dimethylamino and pyrrolidinyl groups, which are absent in the target compound. These substituents may confer higher solubility but reduce target specificity due to increased steric bulk .
Key Research Findings
Physicochemical Properties
Biological Activity
N-(4-methylphenyl)-6-oxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the class of dihydropyridazine derivatives. Its complex structure suggests potential biological activities, which have been the subject of various studies focusing on its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from multiple sources.
Chemical Structure and Properties
The compound's IUPAC name indicates a multi-functional structure that may interact with various biological targets. The presence of both an oxo group and a carbamoyl moiety suggests potential reactivity and biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O3 |
| Molecular Weight | 325.38 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C18H21N3O3/c1-13-4-6... |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below are the key findings from various studies.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of similar compounds in the dihydropyridazine class. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.004 to 0.06 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
Anticancer Activity
Compounds structurally related to this compound have demonstrated cytotoxic effects in various cancer cell lines. For example, studies report that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile against diseases characterized by chronic inflammation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways.
Case Studies
Several case studies illustrate the compound's potential:
- Antibacterial Efficacy : A study comparing various dihydropyridazine derivatives found that those with a similar structure showed superior antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .
- Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability, suggesting their potential as chemotherapeutic agents .
- Inflammatory Models : Animal models treated with this compound exhibited reduced markers of inflammation, supporting its use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
